

Application Note: Grignard-Mediated Synthesis of 9-Tricosyne

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Compound of Interest

Compound Name: 9-Tricosyne

CAS No.: 39487-08-6

Cat. No.: B1623405

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Introduction and Strategic Rationale

9-Tricosyne (C₂₃H₄₄) is a high-value internal alkyne, serving as the direct synthetic precursor to (Z)-9-tricosene (Muscalure), the highly potent sex attractant pheromone of the housefly (*Musca domestica*). The semi-hydrogenation of **9-tricosyne** using a poisoned Lindlar catalyst yields the highly pure cis-isomer required for biological efficacy ()^[1].

The construction of the C₂₃ carbon backbone is most efficiently achieved via the C–C cross-coupling of a terminal alkyne with a primary alkyl halide. While multiple disconnection strategies exist, the double alkylation of acetylene logic leads us to the highly favored coupling of 1-decyne (C₁₀) with 1-bromotridecane (C₁₃) ()^[2]. This application note details a robust, scalable Grignard-mediated protocol for **9-tricosyne** production, integrating modern catalytic improvements for maximum yield.

Mechanistic Causality: Why Grignard and Copper? The Role of the Grignard Reagent

Terminal alkynes are weakly acidic ($pK_a \sim 25$) and require a strong base for deprotonation. While alkyllithiums (e.g., *n*-BuLi) are commonly used, ethylmagnesium bromide (EtMgBr) offers distinct industrial and practical advantages:

- **Safety & Scalability:** EtMgBr is less pyrophoric and significantly easier to handle at scale than *n*-BuLi.
- **Thermodynamic Driving Force:** The acid-base reaction between 1-decyne and EtMgBr produces ethane gas. The continuous evolution of ethane shifts the equilibrium entirely to the right, ensuring quantitative formation of 1-decynylmagnesium bromide.

Overcoming the Nucleophilicity Barrier

Alkynyl Grignard reagents are relatively poor nucleophiles toward unactivated primary alkyl halides due to the high *s*-character (50%) of the *sp*-hybridized carbanion. Direct S_N2 displacement is kinetically sluggish. To overcome this high activation energy, two distinct strategies can be employed:

- **Solvent Mediation (Classical):** Using high-boiling polar aprotic solvents (e.g., Diglyme or DMPU) at elevated temperatures (120 °C to 150 °C) to selectively solvate the Mg^{2+} cation, creating a "naked" and highly reactive acetylide anion ([1]).
- **Transition Metal Catalysis (Modern):** The addition of a Copper(I) salt (e.g., CuI) initiates a transmetalation event, forming an intermediate alkynylcopper species. This intermediate readily undergoes cross-coupling with the alkyl halide, drastically lowering the activation energy and allowing the reaction to proceed at much milder temperatures ([3]).

Materials and Reagents

Table 1: Stoichiometry and Reagents

Reagent	MW (g/mol)	Equivalents	Amount	Role
1-Decyne	138.25	1.05	14.5 g	Nucleophile Precursor
Ethylmagnesium Bromide	133.27	1.10	110 mL (1.0 M)	Base / Metalating Agent
1- Bromotridecane	263.26	1.00	26.3 g	Electrophile
Copper(I) Iodide (CuI)	190.45	0.05	0.95 g	Transmetalation Catalyst
Tetrahydrofuran (THF)	72.11	Solvent	150 mL	Reaction Medium

Step-by-Step Experimental Protocol

(Note: This protocol utilizes a self-validating system with defined In-Process Controls (IPC) to ensure reaction fidelity).

Part A: Preparation of 1-Decynylmagnesium Bromide

- System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, addition funnel, and an inert gas (Argon) inlet.
- Charging the Alkyne: Add 1-decyne (14.5 g, 105 mmol) and 100 mL of anhydrous THF to the flask. Cool the mixture to 0 °C using an ice-water bath.
- Grignard Addition: Transfer Ethylmagnesium bromide (110 mL, 1.0 M in THF, 110 mmol) to the addition funnel. Add dropwise over 30 minutes.
- IPC 1 (Visual Validation): Observe the evolution of ethane gas. The rate of addition should be controlled to maintain steady gas evolution without excessive foaming. The cessation of gas evolution indicates the completion of deprotonation.
- Maturation: Once addition is complete, remove the ice bath and gradually heat the reaction to reflux (65 °C) for 1 hour to ensure complete metalation.

Part B: Copper-Catalyzed Alkylation

- **Catalyst Addition:** Cool the reaction mixture back to room temperature (20–25 °C). Quickly add Copper(I) iodide (0.95 g, 5.0 mmol) under a positive stream of argon. The solution will temporarily darken, validating the formation of the active alkynylcopper intermediate.
- **Electrophile Addition:** Add 1-bromotridecane (26.3 g, 100 mmol) dropwise over 15 minutes.
- **Coupling:** Heat the reaction mixture to a gentle reflux (65 °C) for 6 hours.
- **IPC 2 (Analytical Validation):** Monitor reaction progress via GC-MS. The reaction is deemed complete when the 1-bromotridecane peak area is < 2% relative to the **9-tricosyne** product peak.

Part C: Workup and Purification

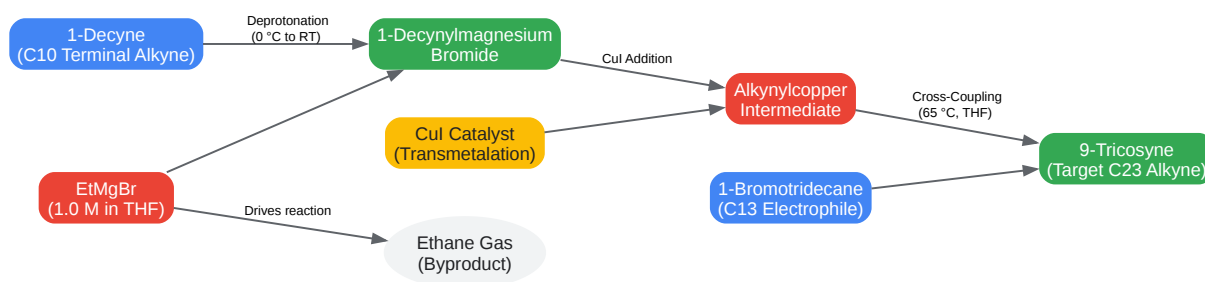
- **Quenching:** Cool the mixture to 0 °C and carefully quench by adding 50 mL of saturated aqueous NH₄Cl solution. (Causality: NH₄Cl neutralizes unreacted Grignard reagent and forms water-soluble copper-ammonium complexes, effectively stripping the catalyst from the organic phase).
- **Extraction:** Transfer to a separatory funnel. Extract the aqueous layer with Hexanes (3 × 50 mL).
- **Washing:** Wash the combined organic layers with brine (50 mL) and dry over anhydrous Na₂SO₄.
- **Concentration & Purification:** Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude pale-yellow oil via vacuum distillation or silica gel flash chromatography (eluting with 100% hexanes) to yield pure **9-tricosyne** as a colorless oil.

Quantitative Data & Optimization

Table 2: Optimization of Reaction Conditions

Entry	Solvent System	Catalyst	Temp (°C)	Time (h)	Yield (%)	Mechanistic Note
1	Diglyme	None	120	8	78	High temp required to overcome activation energy.
2	THF	None	65	24	< 20	Insufficient energy for direct S _N 2 displacement.
3	THF / DMPU (4:1)	None	65	12	82	DMPU solvates Mg ²⁺ , increasing nucleophilicity.
4	THF	CuI (5 mol%)	65	6	91	Optimal: Cu-transmetalation lowers activation energy.

Reaction Workflow and Mechanism



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Figure 1: Workflow and mechanism for the Cu-catalyzed Grignard synthesis of **9-tricosyne**.

References

- Source: Google Patents (US3851007A)
- Organic Chemistry Fourth Edition Study Guide Source: Internet Archive URL:[[Link](#)]
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Sources

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